REACTION_CXSMILES
|
[ClH:1].O1[C:6]2([CH2:11][CH2:10][CH:9]([C:12]([O:14]C(C)(C)C)=O)CC2)[CH2:5][NH:4][CH2:3]1.[CH3:19]O>>[ClH:1].[O:14]1[C:11]2([CH2:19][CH2:3][NH:4][CH2:5][CH2:6]2)[CH2:10][CH2:9][CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
O1CNCC12CCC(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1CCCC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |